2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is part of a class of compounds that have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the reaction of 6a–f with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol 7a–d and with o -phenylenediamine derivatives 9a and b . This reaction yields the corresponding bis (1,2,4-triazolo thiadiazine) derivatives 8a–l and bis (quinoxaline) derivatives 10a–e .Molecular Structure Analysis
The molecular structure of these compounds has been studied using molecular docking . This technique allows researchers to investigate the binding modes of the proposed compounds with the DNA active site .Scientific Research Applications
Anticonvulsant Properties :
- A study by Alswah et al. (2013) explored the synthesis of novel quinoxaline derivatives, including triazoloquinoxalines, for potential anticonvulsant properties. Their research found that certain synthesized compounds demonstrated significant anticonvulsant activities.
Human A3 Adenosine Receptor Antagonists :
- Research by Catarzi et al. (2005) focused on designing 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists. These compounds showed potency and selectivity, indicating their potential in therapeutic applications targeting the A3 adenosine receptor.
Synthesis and Biological Activities :
- A study by Fathalla (2015) involved the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, exploring the chemical properties and potential biological activities of these compounds.
Anticancer Activity :
- The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, potentially useful for anticancer therapy, was investigated by Reddy et al. (2015). Their research aimed to meet the structural requirements essential for anticancer activity.
Inotropic Activity in Cardiac Applications :
- Zhang et al. (2008) Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity, which is relevant in cardiac applications.
Antimicrobial Agents :
- Badran et al. (2003) Badran et al. (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, assessing their antimicrobial and antifungal activities.
Cytotoxic Agents in Cancer Research :
- The study by Zheng et al. (2015) involved the synthesis of fused 1,2,4-triazoles through oxidative intramolecular cyclization, exploring their potential as cytotoxic agents in cancer research.
Mechanism of Action
Future Directions
The future directions for research on these compounds could involve further optimization of their synthesis, more detailed studies of their physical and chemical properties, and more extensive testing of their biological activities . The potential for these compounds to be developed into effective anticancer agents is particularly promising .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-13-8-6-12(7-9-13)20-16(24)10-26-18-17-22-19-11-23(17)15-5-3-2-4-14(15)21-18/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOSXGXXHRGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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